molecular formula C9H13NO2 B13614817 Hydroxylamine, O-((4-ethoxyphenyl)methyl)- CAS No. 55959-92-7

Hydroxylamine, O-((4-ethoxyphenyl)methyl)-

Cat. No.: B13614817
CAS No.: 55959-92-7
M. Wt: 167.20 g/mol
InChI Key: BEQGFYJUEOMBMW-UHFFFAOYSA-N
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Description

Hydroxylamine, O-((4-ethoxyphenyl)methyl)- is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is also known by its IUPAC name, O-(4-ethoxybenzyl)hydroxylamine . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl group substituted with an ethoxy group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-((4-ethoxyphenyl)methyl)- typically involves the reaction of hydroxylamine with an appropriate benzyl halide. One common method is the reaction of hydroxylamine hydrochloride with 4-ethoxybenzyl chloride in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as recrystallization and distillation are often employed to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-((4-ethoxyphenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxylamine, O-((4-ethoxyphenyl)methyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxylamine, O-((4-ethoxyphenyl)methyl)- involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Hydroxylamine, O-((4-ethoxyphenyl)methyl)- can be compared with other similar compounds such as:

    Hydroxylamine, O-((4-methoxyphenyl)methyl)-: Similar structure but with a methoxy group instead of an ethoxy group.

    Hydroxylamine, O-((4-chlorophenyl)methyl)-: Contains a chlorine atom instead of an ethoxy group.

    Hydroxylamine, O-((4-nitrophenyl)methyl)-: Contains a nitro group instead of an ethoxy group.

The uniqueness of Hydroxylamine, O-((4-ethoxyphenyl)methyl)- lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

CAS No.

55959-92-7

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

O-[(4-ethoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13NO2/c1-2-11-9-5-3-8(4-6-9)7-12-10/h3-6H,2,7,10H2,1H3

InChI Key

BEQGFYJUEOMBMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CON

Origin of Product

United States

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